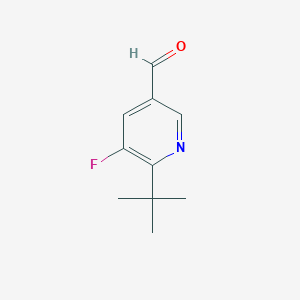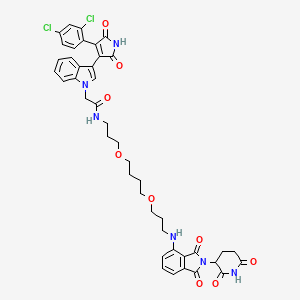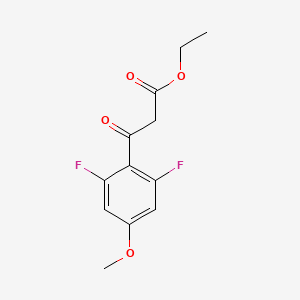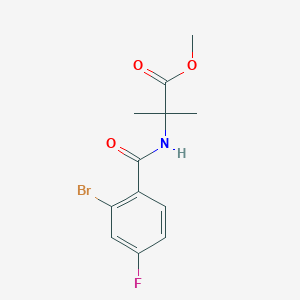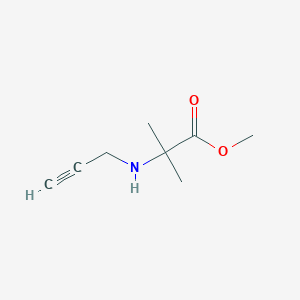![molecular formula C9H8N4S2 B14908039 3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted synthesis, have been applied to similar compounds to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) for cyclization reactions . Conditions often involve heating and the use of desiccants like calcium chloride .
Major Products Formed
The major products formed from these reactions include thieno[2,3-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
科学的研究の応用
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile has several scientific research applications:
作用機序
The mechanism of action of 3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, thereby affecting cellular processes . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
4-Aminothieno[2,3-d]pyrimidin-5-yl)coumarins: These compounds share a similar thieno[2,3-d]pyrimidine core and have been synthesized using green chemistry methods.
Thieno[3,2-d]pyrimidine derivatives: These compounds also feature a thieno-pyrimidine structure and exhibit diverse biological activities.
Uniqueness
3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a nucleic acid antimetabolite and its applications in various fields make it a compound of significant interest .
特性
分子式 |
C9H8N4S2 |
|---|---|
分子量 |
236.3 g/mol |
IUPAC名 |
3-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8N4S2/c10-3-1-4-15-9-12-7(11)6-2-5-14-8(6)13-9/h2,5H,1,4H2,(H2,11,12,13) |
InChIキー |
DTGPYHOTBKARCB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=NC(=NC(=C21)N)SCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


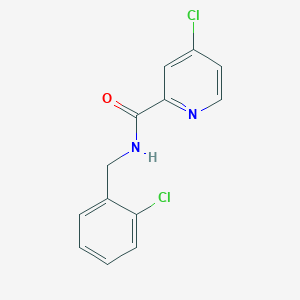
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
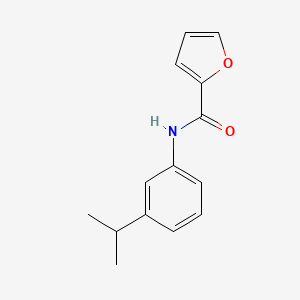
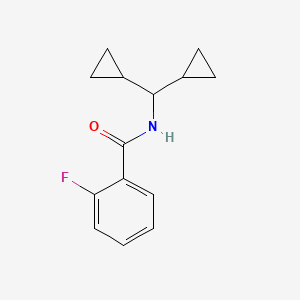
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)


